molecular formula C6H9N3 B8269776 3-Hydrazinyl-5-methylpyridine CAS No. 1035173-64-8

3-Hydrazinyl-5-methylpyridine

Cat. No.: B8269776
CAS No.: 1035173-64-8
M. Wt: 123.16 g/mol
InChI Key: DBYQBIXNSUAWJE-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-methylpyridine is a pyridine derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 3 and a methyl (-CH₃) group at position 5 of the aromatic ring. Its dihydrochloride salt form (this compound dihydrochloride) is synthesized via deprotection of di-tert-butyl 1-(5-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate using HCl in 1,4-dioxane, as described in a European patent . The methyl group enhances lipophilicity compared to unsubstituted hydrazinylpyridines, while the dihydrochloride salt improves aqueous solubility for laboratory handling.

Properties

IUPAC Name

(5-methylpyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-6(9-7)4-8-3-5/h2-4,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYQBIXNSUAWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717377
Record name 3-Hydrazinyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035173-64-8
Record name 3-Hydrazinyl-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinyl-substituted pyridines exhibit diverse properties depending on substituent type and position. Below is an analysis of key analogs:

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

  • Structure : Trifluoromethyl (-CF₃) at position 5 instead of methyl.
  • This enhances metabolic stability, a trait valuable in drug design .
  • Applications : Likely used in fluorinated bioactive molecules, such as kinase inhibitors or antimicrobial agents.

2-Hydrazinyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Boronate ester at position 5.
  • Properties : The boron-containing group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in synthetic chemistry .
  • Applications : Intermediate in synthesizing biaryl compounds for materials science or pharmaceuticals.

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one

  • Structure: Dihydroquinazolinone core with a methoxypropyl chain.
  • Properties: The non-aromatic quinazolinone ring introduces conformational flexibility and hydrogen-bonding capacity, altering binding affinity in biological targets compared to rigid pyridines .

Other Analogs

  • 2-Hydrazinyl-3-methylbutanoic acid: Incorporates a carboxylic acid group, enabling ionic interactions in metal coordination or peptide-like conjugates .
  • N-Ethylpyrimidin-5-amine : Pyrimidine-based analog with reduced steric hindrance, favoring interactions with flat enzymatic pockets .

Data Tables

Table 1: Structural and Functional Comparison of Hydrazinylpyridine Derivatives

Compound Name Substituents Key Features InChIKey Potential Applications
3-Hydrazinyl-5-methylpyridine dihydrochloride -CH₃ (C5), -NH-NH₂ (C3) High solubility (salt form), moderate lipophilicity Not provided Pharmaceutical intermediates
2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine -CF₃ (C5), -CH₃ (C3) Enhanced metabolic stability LMOBZPKDNZLPGV-UHFFFAOYSA-N Agrochemistry, drug discovery
2-Hydrazinyl-3-methyl-5-(dioxaborolan)pyridine Boronate ester (C5), -CH₃ (C3) Suzuki coupling capability RYLLRPDIRKQAMN-UHFFFAOYSA-N Synthetic chemistry

Notes on Data Limitations

  • (Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)-) lacked actionable data, highlighting gaps in publicly available research .

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